molecular formula C10H8N2O3 B15262716 6-Methoxyquinazoline-4-carboxylic acid

6-Methoxyquinazoline-4-carboxylic acid

Cat. No.: B15262716
M. Wt: 204.18 g/mol
InChI Key: LRDRVQIXBGMRAW-UHFFFAOYSA-N
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Description

6-Methoxyquinazoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a methoxy group at the 6th position and a carboxylic acid group at the 4th position. Quinazoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-4,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinazoline-4,6-dicarboxylic acid.

    Reduction: 6-Methoxyquinazoline-4-methanol or 6-Methoxyquinazoline-4-carbaldehyde.

    Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Scientific Research Applications

6-Methoxyquinazoline-4-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Methoxyquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxyquinazoline-4-carboxylic acid is unique due to its quinazoline core, which imparts distinct biological activities compared to quinoline derivatives. The presence of the methoxy group at the 6th position and the carboxylic acid group at the 4th position further enhances its chemical reactivity and potential as a pharmacologically active compound.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6-methoxyquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-15-6-2-3-8-7(4-6)9(10(13)14)12-5-11-8/h2-5H,1H3,(H,13,14)

InChI Key

LRDRVQIXBGMRAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=CN=C2C(=O)O

Origin of Product

United States

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